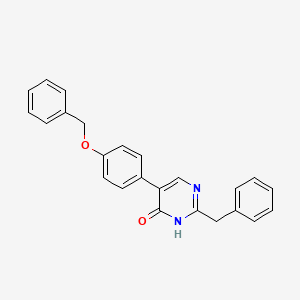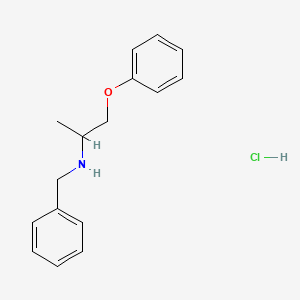
dibutyl 2-hydroxybutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2-hydroxybutyl phosphate is an organophosphorus compound with the molecular formula C12H27O5PThis compound is used in various scientific and industrial applications, including as a solvent in the production of immunoglobulin and as a ligand in the extraction of lanthanide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2-hydroxybutyl phosphate can be synthesized through the reaction of phosphoric acid tributyl ester with 2-hydroxybutanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-hydroxybutyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyl 2-oxobutyl phosphate.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include dibutyl 2-oxobutyl phosphate, dibutyl phosphate, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Dibutyl 2-hydroxybutyl phosphate has several applications in scientific research:
Chemistry: It is used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2.
Biology: The compound is used in the solvent-detergent method for the production of immunoglobulin, which is crucial for inactivating viruses with lipid envelopes.
Medicine: It plays a role in the development of antiviral therapies by serving as a solvent in the production of immunoglobulin.
Industry: It is utilized in the formulation of various industrial products, including surfactants and plasticizers.
Mechanism of Action
The mechanism of action of dibutyl 2-hydroxybutyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its biological and industrial effects .
Comparison with Similar Compounds
Similar Compounds
Dibutyl 3-hydroxybutyl phosphate: Another organophosphorus compound with similar properties and applications.
Tributyl phosphate: The precursor to dibutyl 2-hydroxybutyl phosphate, widely used as a solvent and plasticizer.
Uniqueness
This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in chemistry and biology that other similar compounds may not fulfill .
Properties
Molecular Formula |
C12H27O5P |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
dibutyl 2-hydroxybutyl phosphate |
InChI |
InChI=1S/C12H27O5P/c1-4-7-9-15-18(14,16-10-8-5-2)17-11-12(13)6-3/h12-13H,4-11H2,1-3H3 |
InChI Key |
BMBIABCJBNFAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)

![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)


![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)

![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)





